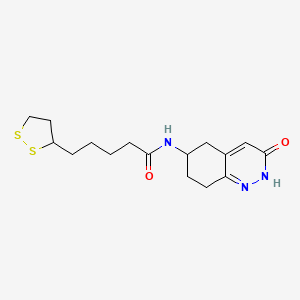

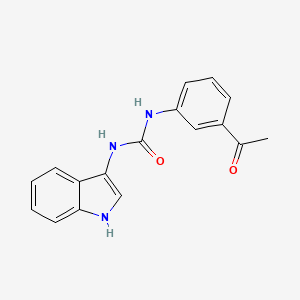

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, also known as APIU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APIU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been explored in laboratory experiments.

Aplicaciones Científicas De Investigación

Gold-catalyzed Synthesis of Indole Derivatives

A study by Ye et al. (2009) demonstrated an efficient and regioselective synthesis of indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas using gold catalysis in aqueous media. This green chemistry approach highlights the utility of urea derivatives in synthesizing complex indole structures, which are valuable in various chemical syntheses (Deju Ye et al., 2009).

Cobalt-catalyzed Indole Synthesis

Zhang et al. (2016) developed a Co(III)-catalyzed oxidative annulation method to synthesize diverse indoles from N-arylureas and internal alkynes. This work underscores the significance of urea derivatives as directing groups in facilitating the construction of indole frameworks, which are important in medicinal chemistry (Zhuo-Zhuo Zhang et al., 2016).

Urea Derivatives in Environmental Science

Halden and Paull (2004) explored the use of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, for the analysis of triclocarban in aquatic samples. This study highlights the environmental applications of urea derivatives in detecting contaminants in water resources, contributing to environmental monitoring and safety (R. Halden & Daniel H. Paull, 2004).

Molecular Rearrangement Studies

Research by Klásek et al. (2007) on the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones into indole and imidazolinone derivatives showcases the synthetic utility of urea derivatives in generating novel compounds with potential pharmacological activities (A. Klásek et al., 2007).

Antidepressant Activity Exploration

Matzen et al. (2000) investigated unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This study illuminates the potential therapeutic applications of urea derivatives in designing new antidepressants, emphasizing the biochemical and pharmacological relevance of these compounds (L. Matzen et al., 2000).

Propiedades

IUPAC Name |

1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11(21)12-5-4-6-13(9-12)19-17(22)20-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNKTVRUMQEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)

![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)

![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)

![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide](/img/structure/B2823810.png)

![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)